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molecular formula C7H11Cl2N3S B8312881 pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

Cat. No. B8312881
M. Wt: 240.15 g/mol
InChI Key: ZMHNEMDQJWHVMD-UHFFFAOYSA-N
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Patent
US04272534

Procedure details

A solution of 2-chloromethylpyridine hydrochloride (30 g) in ethanol (100 cc) at 60° C. is added dropwise, in the course of 15 minutes, to a suspension of thiourea (17.6 g) in boiling ethanol (100 cc). Boiling is maintained for 90 minutes and then, after cooling, the crystals which have appeared are filtered off, washed twice with ethanol (100 cc in total) and dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets. 2-(Pyrid-2-ylmethyl)isothiourea dihydrochloride (41.7 g), melting at 220° C., is thus obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][S:12][C:11](=[NH:10])[NH2:13] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
17.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Boiling is maintained for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
the crystals which have appeared are filtered off
WASH
Type
WASH
Details
washed twice with ethanol (100 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 41.7 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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